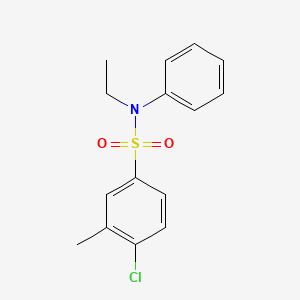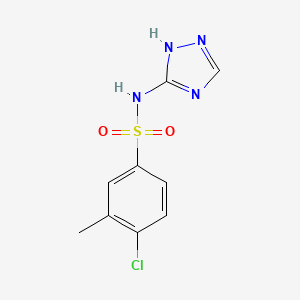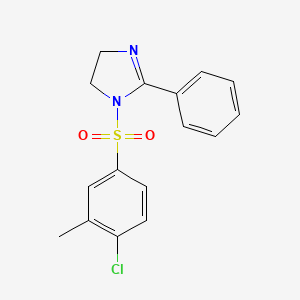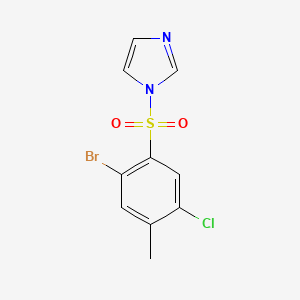![molecular formula C16H27NO4S B603043 (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine CAS No. 1246822-76-3](/img/structure/B603043.png)
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxypropyl group, and various alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This can be achieved through sulfonation of an appropriate aromatic precursor, followed by the introduction of the hydroxypropyl group via nucleophilic substitution. The isopropyl and propoxy groups are then introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionic acid derivatives, while reduction of the sulfonamide group can produce primary amines.
科学的研究の応用
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
N-(3-hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: This compound shares the hydroxypropyl group but has a different core structure.
N-(p-fluorobenzyl) glycine: Similar in having a substituted aromatic ring but differs in the specific substituents and functional groups.
Uniqueness
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
1246822-76-3 |
|---|---|
分子式 |
C16H27NO4S |
分子量 |
329.5g/mol |
IUPAC名 |
N-(3-hydroxypropyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27NO4S/c1-5-9-21-15-10-13(4)14(12(2)3)11-16(15)22(19,20)17-7-6-8-18/h10-12,17-18H,5-9H2,1-4H3 |
InChIキー |
AOUTUAQSYFYFDB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
amine](/img/structure/B602967.png)
amine](/img/structure/B602969.png)
amine](/img/structure/B602971.png)



![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)

![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
